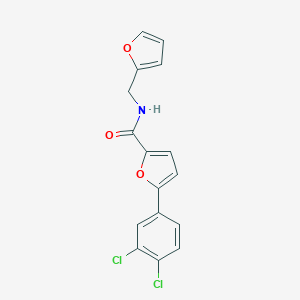
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole, also known as DNBI, is a benzimidazole derivative. It has been extensively studied for its potential applications in scientific research. DNBI is a potent inhibitor of protein kinase CK2, a highly conserved protein kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis.
Mecanismo De Acción
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes. CK2 is overexpressed in various cancers and is associated with tumor progression and drug resistance. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to induce apoptosis, inhibit cell growth, and sensitize cancer cells to chemotherapy and radiation therapy. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several advantages for lab experiments. It is readily available, highly pure, and has a well-established synthesis method. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet known. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, which plays a critical role in various cellular processes, making it difficult to interpret the results of experiments.
Direcciones Futuras
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several potential future directions. It can be used to study the role of CK2 in various cellular processes, including cancer, neurodegenerative diseases, and infectious diseases. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can also be used to develop new therapeutic agents for cancer, neurodegenerative diseases, and infectious diseases. Further research is needed to understand the long-term effects of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole on human health and to optimize its use in lab experiments. Additionally, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can be used to develop new inhibitors of CK2 with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole involves the reaction of 5,6-dimethylbenzimidazole with 1-naphthylsulfonyl chloride in the presence of a base. The reaction yields 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole as a white solid with a high purity of over 99%. The synthesis method has been optimized to ensure reproducibility and scalability, making 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole readily available for scientific research.
Aplicaciones Científicas De Investigación
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.
Propiedades
Fórmula molecular |
C19H16N2O2S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
5,6-dimethyl-1-naphthalen-1-ylsulfonylbenzimidazole |
InChI |
InChI=1S/C19H16N2O2S/c1-13-10-17-18(11-14(13)2)21(12-20-17)24(22,23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3 |
Clave InChI |
MDDKQIDPICIDMP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

